molecular formula C20H14FN3O B6579226 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-82-4

3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No.: B6579226
CAS No.: 850930-82-4
M. Wt: 331.3 g/mol
InChI Key: FZNWHLKFMQZVJF-UHFFFAOYSA-N
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Description

3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and environmentally benign nature. Additionally, the reaction can be optimized to minimize waste and improve yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and I2 are commonly used for oxidation reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different functional groups.

Scientific Research Applications

3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.

Properties

IUPAC Name

3-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNWHLKFMQZVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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